molecular formula C17H22ClN3O4S B2695332 Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185140-48-0

Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2695332
CAS RN: 1185140-48-0
M. Wt: 399.89
InChI Key: CCNMZPRJZQPGHS-UHFFFAOYSA-N
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Description

The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a seven-membered ring with sulfur and nitrogen atoms. The presence of carboxamido and carboxylate functional groups could make this compound interesting for biological screening and targeted structural modifications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole and tetrahydrothieno[2,3-c]pyridine rings would contribute to the rigidity of the molecule, while the carboxamido and carboxylate groups could participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The isoxazole ring can undergo various reactions such as substitutions, additions, and ring-opening reactions . The carboxamido and carboxylate groups are also reactive and can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would increase its molecular weight and complexity. The carboxamido and carboxylate groups could increase its polarity and solubility in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Isoxazoles are found in many drugs and can interact with various biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and reactivity. Some isoxazoles are known to be toxic , but the toxicity would also depend on the other functional groups present in the molecule.

Future Directions

The compound could be of interest in drug discovery due to the presence of the isoxazole ring and other functional groups . Future research could focus on synthesizing this compound and studying its biological activity. It could also be interesting to study the synthesis of related compounds and their properties .

properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-(1,2-oxazole-5-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S.ClH/c1-16(2)8-9-11(15(22)23-5)14(25-12(9)17(3,4)20-16)19-13(21)10-6-7-18-24-10;/h6-7,20H,8H2,1-5H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNMZPRJZQPGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=NO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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